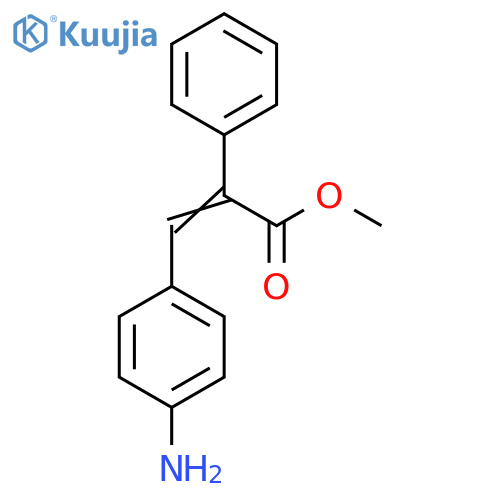

Cas no 632292-71-8 (Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate)

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(4-aminophenyl)-2-phenylacrylate

- methyl 3-(4-aminophenyl)-2-phenylprop-2-enoate

- Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate

-

- MDL: MFCD03768440

- インチ: 1S/C16H15NO2/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-11H,17H2,1H3

- InChIKey: HXCDCAZKPWZTMN-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(=CC1C=CC(=CC=1)N)C1C=CC=CC=1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 324

- トポロジー分子極性表面積: 52.3

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB415292-500 mg |

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate |

632292-71-8 | 500MG |

€195.40 | 2023-01-21 | ||

| TRC | M237040-500mg |

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate |

632292-71-8 | 500mg |

$ 300.00 | 2022-06-04 | ||

| abcr | AB415292-5 g |

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate |

632292-71-8 | 5g |

€656.50 | 2023-04-24 | ||

| abcr | AB415292-1g |

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate; . |

632292-71-8 | 1g |

€237.00 | 2025-02-21 | ||

| A2B Chem LLC | AJ08751-500mg |

Methyl (2e)-3-(4-aminophenyl)-2-phenylacrylate |

632292-71-8 | >95% | 500mg |

$412.00 | 2024-04-19 | |

| TRC | M237040-1000mg |

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate |

632292-71-8 | 1g |

$ 480.00 | 2022-06-04 | ||

| abcr | AB415292-1 g |

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate |

632292-71-8 | 1g |

€239.00 | 2023-04-24 | ||

| abcr | AB415292-500mg |

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate; . |

632292-71-8 | 500mg |

€205.00 | 2025-02-21 | ||

| Ambeed | A239907-1g |

Methyl 3-(4-aminophenyl)-2-phenylacrylate |

632292-71-8 | 97% | 1g |

$178.0 | 2024-04-18 | |

| TRC | M237040-250mg |

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate |

632292-71-8 | 250mg |

$ 185.00 | 2022-06-04 |

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate 関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylateに関する追加情報

Comprehensive Overview of Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate (CAS No. 632292-71-8)

Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate (CAS No. 632292-71-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This acrylate derivative is characterized by its unique molecular structure, featuring an aminophenyl group and a phenylacrylate moiety, which contribute to its versatile applications. Researchers are particularly interested in its potential as a building block for synthesizing advanced polymers, bioactive molecules, and photoresponsive materials.

The compound's E-configuration (trans) at the double bond is critical for its stability and reactivity, making it a valuable intermediate in organic synthesis. Recent studies highlight its role in developing drug candidates targeting inflammatory pathways, aligning with the growing demand for anti-inflammatory agents in the pharmaceutical industry. Additionally, its electron-rich aromatic system makes it a candidate for optoelectronic applications, such as organic light-emitting diodes (OLEDs), a hot topic in sustainable technology.

From a synthetic chemistry perspective, Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate is often synthesized via Knoevenagel condensation, a widely used method for forming C=C bonds. Its amino functional group allows for further derivatization, enabling the creation of customized molecular architectures. This adaptability has led to its exploration in covalent organic frameworks (COFs), a trending area in materials science for gas storage and catalysis.

Environmental and green chemistry considerations are also driving interest in this compound. Researchers are investigating solvent-free synthesis routes and catalytic methods to minimize waste, addressing the global push for sustainable chemical processes. Questions like "How to optimize the yield of Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate?" or "What are its biodegradation properties?" are frequently searched, reflecting user concerns about efficiency and eco-friendliness.

In the context of intellectual property, patents involving this compound often focus on its use in high-performance coatings and adhesives, sectors where durability and precision are paramount. Its thermal stability and film-forming properties make it suitable for industrial applications, coinciding with the rise of smart materials in automotive and aerospace industries.

Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate, ensuring purity and consistency. The compound's UV absorption profile also makes it relevant in photodynamic therapy research, a field gaining traction in cancer treatment studies.

As the scientific community continues to explore multifunctional compounds, Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate stands out for its structural tunability and broad applicability. Whether in medicinal chemistry or advanced material design, this compound exemplifies the intersection of innovation and practicality, answering the demand for next-generation chemical solutions.

632292-71-8 (Methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate) 関連製品

- 392236-83-8(3,4,5-trimethoxy-N-{naphtho1,2-d1,3thiazol-2-yl}benzamide)

- 1397685-06-1(2-Oxo-2-phenylethyl 3,4-diaminobenzoate)

- 911228-95-0(N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide)

- 83054-89-1(Benzenamine, 2,3,6-tribromo-)

- 2090270-20-3(3,4-Quinolinediamine, 5-iodo-8-methyl-)

- 904578-20-7(3-(benzenesulfonyl)-7-chloro-N-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

- 1780658-45-8(2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol)

- 2059915-00-1((1s,3s)-3-amino-3-(2,6-difluorophenyl)cyclobutan-1-ol)

- 2034272-76-7(4-3-(2-methylpropanesulfonyl)piperidine-1-carbonylpyridine)

- 2227673-25-6(rac-(3R,4S)-4-(2,4-dimethylphenyl)pyrrolidine-3-carboxylic acid)